molecular formula C9H12ClFN2O2 B13093152 3-Amino-3-(4-fluorophenyl)-2-hydroxypropanamide hydrochloride

3-Amino-3-(4-fluorophenyl)-2-hydroxypropanamide hydrochloride

Cat. No.: B13093152
M. Wt: 234.65 g/mol
InChI Key: NTAZDMJKQSSTCF-UHFFFAOYSA-N
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Description

3-Amino-3-(4-fluorophenyl)-2-hydroxypropanamide hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a hydroxypropanamide group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-fluorophenyl)-2-hydroxypropanamide hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, reduction, and hydrolysis, to yield the desired product. The reaction conditions often require controlled temperature and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as crystallization and recrystallization are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-fluorophenyl)-2-hydroxypropanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include fluorinated ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-3-(4-fluorophenyl)-2-hydroxypropanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-fluorophenyl)-2-hydroxypropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-chlorophenyl)-2-hydroxypropanamide hydrochloride
  • 3-Amino-3-(4-bromophenyl)-2-hydroxypropanamide hydrochloride
  • 3-Amino-3-(4-methylphenyl)-2-hydroxypropanamide hydrochloride

Uniqueness

Compared to its analogs, 3-Amino-3-(4-fluorophenyl)-2-hydroxypropanamide hydrochloride exhibits unique properties due to the presence of the fluorine atom. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable molecule for various applications in research and industry.

Properties

Molecular Formula

C9H12ClFN2O2

Molecular Weight

234.65 g/mol

IUPAC Name

3-amino-3-(4-fluorophenyl)-2-hydroxypropanamide;hydrochloride

InChI

InChI=1S/C9H11FN2O2.ClH/c10-6-3-1-5(2-4-6)7(11)8(13)9(12)14;/h1-4,7-8,13H,11H2,(H2,12,14);1H

InChI Key

NTAZDMJKQSSTCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)N)O)N)F.Cl

Origin of Product

United States

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